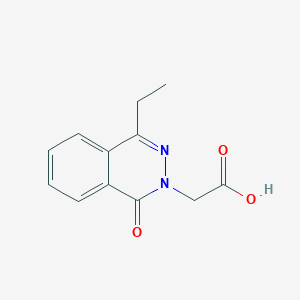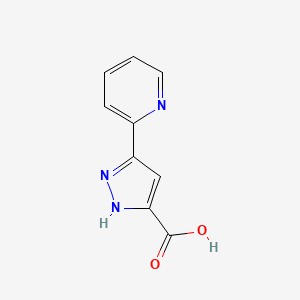
7-Hydroxy-1,2,3,4-tetrahydroisochinolin
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-isoquinolin-7-ol ist ein Mitglied der Isochinolin-Alkaloide, einer großen Gruppe von Naturprodukten. Diese Verbindung ist bekannt für ihre vielfältigen biologischen Aktivitäten gegen verschiedene Krankheitserreger und neurodegenerative Erkrankungen . Das Tetrahydroisochinolin-Gerüst hat in der wissenschaftlichen Gemeinschaft aufgrund seiner potenziellen therapeutischen Anwendungen große Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-isoquinolin-7-ol hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Industrie: Es wird bei der Synthese von Arzneimitteln und anderen Feinchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1,2,3,4-Tetrahydro-isoquinolin-7-ol beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es entfaltet seine Wirkungen durch die Bindung an spezifische Rezeptoren oder Enzyme und moduliert so deren Aktivität. Dies kann zu Veränderungen in zellulären Prozessen führen und letztendlich zu therapeutischen Effekten führen .
Vorbereitungsmethoden
1,2,3,4-Tetrahydro-isoquinolin-7-ol kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reduktion von Isochinolin unter Verwendung von Zinn und Salzsäure oder Natrium und Ethanol . Eine weitere Methode ist die Pictet-Spengler-Reaktion, bei der ein N-Acyl-Derivat von β-Phenylethylamin in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid, Phosphorpentoxid oder Zinkchlorid cyclisiert wird .
Analyse Chemischer Reaktionen
1,2,3,4-Tetrahydro-isoquinolin-7-ol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu Isochinolin-Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Isochinolin in Tetrahydroisochinolin umwandeln.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere am Stickstoffatom oder am aromatischen Ring. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-isoquinolin-7-ol involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-isoquinolin-7-ol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1,2,3,4-Tetrahydroisochinolin: Ein weiteres Mitglied der Isochinolin-Alkaloide mit ähnlichen biologischen Aktivitäten.
6,7-Dimethoxy-1,2,3,4-tetrahydroisochinolin: Ein Derivat mit zusätzlichen Methoxygruppen, das seine biologische Aktivität verändern kann.
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol: Eine Verbindung mit einer Methanolgruppe, die andere chemische Eigenschaften verleiht.
1,2,3,4-Tetrahydro-isoquinolin-7-ol ist aufgrund seiner spezifischen Struktur und des Vorhandenseins einer Hydroxylgruppe in 7-Position einzigartig, was seine Reaktivität und biologische Aktivität beeinflussen kann .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10-11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADQTHXRZJGDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329303 | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30798-64-2 | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2,3,4-tetrahydroisoquinolin-7-ol derivatives interesting for dopamine receptor research?
A: Research indicates that incorporating a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine "head" group in specific antagonist structures leads to strong and selective binding affinity for the dopamine D3 receptor (D3R) []. This selectivity is crucial when studying the role of D3R in the central nervous system without affecting other dopamine receptor subtypes.
Q2: How do these compounds interact with the D3 receptor at a molecular level?
A: Docking studies reveal that 1,2,3,4-tetrahydroisoquinolin-7-ol based ligands orient themselves within the D3R binding site with the arylamine "head" positioned in the orthosteric pocket and the "tail" units extending into the secondary binding pocket []. Importantly, hydrogen bonding between the ligand's phenol moiety and Ser192 in the D3R contributes significantly to binding affinity [].
Q3: What role does the secondary binding pocket play in the selectivity of these compounds for D3R over D2R?
A: The "tail" units of the ligands interact with the secondary binding pocket of D3R, stabilized by hydrogen bonding networks involving Ser 182, Tyr 365, and extracellular loop 2 (ECL2) []. These specific interactions are absent in the D2R due to structural differences in the ECL2 region, contributing to the D3R selectivity observed with these compounds [].
Q4: Has 1,2,3,4-tetrahydroisoquinolin-7-ol been found in natural sources?
A: Yes, an N-methylated derivative, N-Methylisosalsoline (1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol), was identified as a major alkaloid in Hammada scoparia leaves []. Its structure was confirmed through NMR spectroscopy and X-ray crystallography [].
Q5: Are there any examples of 1,2,3,4-tetrahydroisoquinolin-7-ol derivatives being used as research tools?
A: Yes, a derivative called [11C]Ro04-5595, containing the 1,2,3,4-tetrahydroisoquinolin-7-ol core, has been synthesized and evaluated as a potential Positron Emission Tomography (PET) radiotracer for imaging the NR2B subunit of the NMDA receptor in rodent brains []. This radiotracer demonstrated favorable pharmacokinetic properties and selective binding to NR2B-rich brain regions in vivo [].
Q6: What is the significance of structure-activity relationship (SAR) studies for these compounds?
A: SAR studies are crucial for understanding how modifications to the 1,2,3,4-tetrahydroisoquinolin-7-ol scaffold influence D3R binding affinity and selectivity []. For instance, replacing the 7-hydroxyl group with a methoxy group reduces D3R affinity, highlighting the importance of this functional group for potent interaction []. Such insights guide the development of compounds with improved potency and selectivity profiles for research or therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)

![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)



![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)


![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)



